molecular formula C12H11ClN2O B1621879 6-(4-Chloro-2-methylphenoxy)pyridin-3-amine CAS No. 219865-94-8

6-(4-Chloro-2-methylphenoxy)pyridin-3-amine

Cat. No.: B1621879
CAS No.: 219865-94-8
M. Wt: 234.68 g/mol
InChI Key: DVXVRGGVIMNANI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Chloro-2-methylphenoxy)pyridin-3-amine is a chemical compound with the molecular formula C12H11ClN2O and a molecular weight of 234.68 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a 4-chloro-2-methylphenoxy group and an amine group at the 3-position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chloro-2-methylphenoxy)pyridin-3-amine typically involves the Suzuki cross-coupling reaction. This reaction is catalyzed by palladium and involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), under an inert atmosphere of nitrogen or argon. The reaction conditions are generally mild, with temperatures ranging from 80°C to 120°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for efficient and scalable production. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(4-Chloro-2-methylphenoxy)pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Nitro derivatives or other oxidized forms.

    Reduction Products: Secondary amines or other reduced forms.

Scientific Research Applications

6-(4-Chloro-2-methylphenoxy)pyridin-3-amine is used in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-Chloro-2-methylphenoxy)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-(4-chloro-2-methylphenoxy)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O/c1-8-6-9(13)2-4-11(8)16-12-5-3-10(14)7-15-12/h2-7H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVXVRGGVIMNANI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10384141
Record name 6-(4-chloro-2-methylphenoxy)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219865-94-8
Record name 6-(4-chloro-2-methylphenoxy)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-(4-chloro-2-methyl-phenoxy)-5-nitropyridine (203 mg, 0.77 mmol) was dissolved in 95% ethanol (3 mL) and treated with 20% palladium hydroxide on carbon (50 mg). The reaction mixture was shaken in a hydrogen atmosphere (40 psi) for 1 hour. The solution was filtered through celite and concentrated in vacuo. MS (m/z): 234/236 (M+H)+ ; C12H11N2OCl requires 234.7.
Quantity
203 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-Chloro-2-methylphenoxy)pyridin-3-amine
Reactant of Route 2
Reactant of Route 2
6-(4-Chloro-2-methylphenoxy)pyridin-3-amine
Reactant of Route 3
Reactant of Route 3
6-(4-Chloro-2-methylphenoxy)pyridin-3-amine
Reactant of Route 4
Reactant of Route 4
6-(4-Chloro-2-methylphenoxy)pyridin-3-amine
Reactant of Route 5
Reactant of Route 5
6-(4-Chloro-2-methylphenoxy)pyridin-3-amine
Reactant of Route 6
Reactant of Route 6
6-(4-Chloro-2-methylphenoxy)pyridin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.